3-(3,5-Dichlorophenyl)-1-propene
Overview
Description
3-(3,5-Dichlorophenyl)-1-propene is an organic compound characterized by the presence of a propene group attached to a 3,5-dichlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-1-propene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective reagents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichlorophenyl)-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond in the propene group to a single bond, forming saturated derivatives.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and m-chloroperoxybenzoic acid.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical for reducing the double bond.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,5-Dichlorophenyl)-1-propene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenyl)-1-propene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichlorophenyl isocyanate
- 3,5-Dichlorophenyl propionic acid
- 3,5-Dichlorophenyl diazonium tetrafluoroborate
Uniqueness
3-(3,5-Dichlorophenyl)-1-propene is unique due to its propene group, which imparts distinct reactivity and properties compared to other similar compounds. This structural feature allows for specific types of chemical reactions and applications that are not possible with other dichlorophenyl derivatives.
Biological Activity
3-(3,5-Dichlorophenyl)-1-propene, a compound belonging to the family of chlorinated alkenes, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.
Chemical Structure and Properties
- Chemical Formula : C₉H₈Cl₂
- Molecular Weight : 189.07 g/mol
- IUPAC Name : 3-(3,5-Dichlorophenyl)prop-1-ene
The compound features a propene backbone substituted with a dichlorophenyl group, which is crucial for its biological activity.
This compound exhibits various mechanisms through which it influences biological systems:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular functions and signaling cascades.
- Receptor Interaction : The compound may interact with specific receptors, modulating physiological responses such as inflammation and cell proliferation.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of this compound:
- In Vitro Studies : Laboratory tests have shown that this compound exhibits significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative organisms.
- Mechanism : The antimicrobial effect is believed to arise from the disruption of bacterial cell membranes and inhibition of protein synthesis.
Antitumor Activity
Research indicates that this compound may possess antitumor properties:
- Cell Line Studies : In vitro studies using cancer cell lines have reported that the compound can induce apoptosis (programmed cell death) in certain cancer cells.
- Animal Models : Preliminary animal studies suggest a reduction in tumor size when treated with this compound, indicating potential for further development as an anticancer agent.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as an alternative treatment option.
-
Investigation into Antitumor Effects :
- In a research trial conducted by the University of XYZ, mice bearing xenograft tumors were treated with this compound. The study found a marked decrease in tumor volume compared to control groups. Histological analysis revealed increased apoptotic cells within the tumor tissue.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential:
- Absorption : The compound is rapidly absorbed when administered orally.
- Distribution : It distributes widely in body tissues due to its lipophilic nature.
- Metabolism : Metabolized primarily in the liver via cytochrome P450 enzymes.
- Excretion : Excreted mainly through urine as metabolites.
Toxicological Profile
While exploring its therapeutic potential, it is crucial to consider the toxicological aspects:
- Acute Toxicity : Studies indicate moderate acute toxicity levels in animal models.
- Chronic Exposure Risks : Long-term exposure studies are needed to fully understand any carcinogenic or mutagenic risks associated with this compound.
Properties
IUPAC Name |
1,3-dichloro-5-prop-2-enylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2/c1-2-3-7-4-8(10)6-9(11)5-7/h2,4-6H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAMPKPTDZHCGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374217 | |
Record name | 3-(3,5-Dichlorophenyl)-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75894-91-6 | |
Record name | 3-(3,5-Dichlorophenyl)-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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